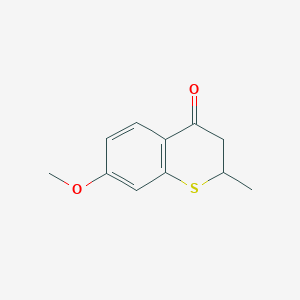![molecular formula C20H12ClN3OS B289934 14-(4-chlorophenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one](/img/structure/B289934.png)
14-(4-chlorophenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a chlorophenyl group, a methyl group, and a fused pyrimido-thieno-quinoline system. It has garnered interest in scientific research due to its potential pharmacological properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate intermediates under specific conditions. For example, the reaction of 4-chlorobenzaldehyde with 2-aminothiophene-3-carboxamide in the presence of a base can lead to the formation of the desired pyrimido-thieno-quinoline core .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently .
化学反応の分析
Types of Reactions
3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while substitution reactions can lead to various substituted pyrimidine derivatives .
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Used in the development of organic semiconductors and other advanced materials.
作用機序
The mechanism of action of 3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed pharmacological effects. The compound’s structure allows it to interact with active sites of proteins, potentially inhibiting their function or altering their activity .
類似化合物との比較
Similar Compounds
Pyrano[4’,3’4,5]pyrido[2,3-b]thieno[3,2-d]pyrimidine derivatives: Known for their anticonvulsant activity.
Thieno[3,2-d]pyrimidine derivatives: Studied for their diverse biological activities.
Uniqueness
3-(4-chlorophenyl)-2-methylpyrimido[4’,5’:4,5]thieno[2,3-b]quinolin-4(3H)-one is unique due to its specific structural features, which confer distinct pharmacological properties.
特性
分子式 |
C20H12ClN3OS |
|---|---|
分子量 |
377.8 g/mol |
IUPAC名 |
14-(4-chlorophenyl)-13-methyl-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3,5,7,9,11(16),12-heptaen-15-one |
InChI |
InChI=1S/C20H12ClN3OS/c1-11-22-17-15-10-12-4-2-3-5-16(12)23-19(15)26-18(17)20(25)24(11)14-8-6-13(21)7-9-14/h2-10H,1H3 |
InChIキー |
RJSYSGQRYSTILH-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SC4=NC5=CC=CC=C5C=C24 |
正規SMILES |
CC1=NC2=C(C(=O)N1C3=CC=C(C=C3)Cl)SC4=NC5=CC=CC=C5C=C24 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-Methyl-8-azabicyclo[3.2.1]oct-3-yl 4-nitrobenzoate](/img/structure/B289851.png)
![8-methoxy-12a-methyl-2,3,4,4a,5,11,12,12a-octahydro-1H-naphtho[1,2-c]thiochromen-1-one](/img/structure/B289853.png)
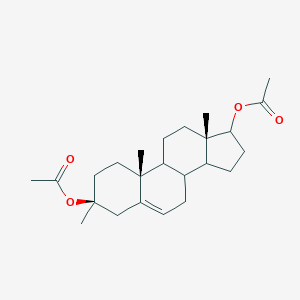
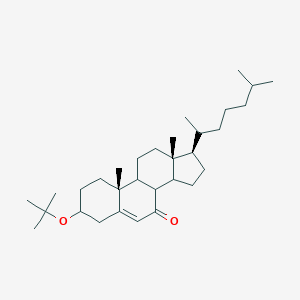
![4,4,10,13-tetramethyl-3-oxo-2,3,4,5,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl acetate](/img/structure/B289857.png)
![5-hydroxy-4-[(3-methoxybenzyl)sulfonyl]-3a,7a-dimethyloctahydro-1H-inden-1-yl acetate](/img/structure/B289859.png)
![5-tert-butoxy-2-[1-(1,5-dimethylhexyl)-4-(hydroxymethyl)octahydro-1H-inden-5-yl]-2-methylcyclohexanol](/img/structure/B289860.png)

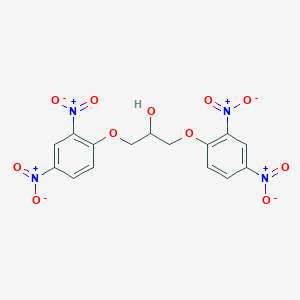
![1-(phenylsulfonyl)-2,3-dihydrobenzo[h]quinolin-4(1H)-one](/img/structure/B289866.png)
![8-Propyl-8-azabicyclo[3.2.1]oct-3-yl benzoate](/img/structure/B289867.png)
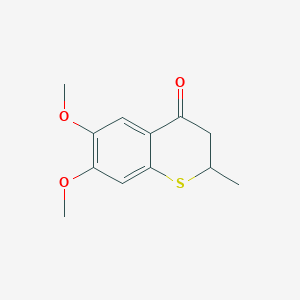
![7-methoxy-11a-methyl-3,3a,3b,4,9b,10,11,11a-octahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289873.png)
